2-[[(2S)-3-Hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid
2-[[(2S)-3-Hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid
Brand Name:
Vulcanchem
CAS No.:
137353-73-2
VCID:
VC0174541
InChI:
InChI=1S/C36H58N10O13/c1-19(2)13-22(42-34(57)30(20(3)48)44-28(51)16-39-26(49)14-38-27(50)15-40-31(54)21-7-4-10-37-21)35(58)46-12-6-9-25(46)36(59)45-11-5-8-24(45)33(56)43-23(18-47)32(55)41-17-29(52)53/h19-25,30,37,47-48H,4-18H2,1-3H3,(H,38,50)(H,39,49)(H,40,54)(H,41,55)(H,42,57)(H,43,56)(H,44,51)(H,52,53)/t20-,21+,22+,23+,24+,25+,30+/m1/s1
SMILES:
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C3CCCN3
Molecular Formula:
C36H58N10O13
Molecular Weight:
838.9 g/mol
2-[[(2S)-3-Hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid
CAS No.: 137353-73-2
Main Products
VCID: VC0174541
Molecular Formula: C36H58N10O13
Molecular Weight: 838.9 g/mol
CAS No. | 137353-73-2 |
---|---|
Product Name | 2-[[(2S)-3-Hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |
Molecular Formula | C36H58N10O13 |
Molecular Weight | 838.9 g/mol |
IUPAC Name | 2-[[(2S)-3-hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |
Standard InChI | InChI=1S/C36H58N10O13/c1-19(2)13-22(42-34(57)30(20(3)48)44-28(51)16-39-26(49)14-38-27(50)15-40-31(54)21-7-4-10-37-21)35(58)46-12-6-9-25(46)36(59)45-11-5-8-24(45)33(56)43-23(18-47)32(55)41-17-29(52)53/h19-25,30,37,47-48H,4-18H2,1-3H3,(H,38,50)(H,39,49)(H,40,54)(H,41,55)(H,42,57)(H,43,56)(H,44,51)(H,52,53)/t20-,21+,22+,23+,24+,25+,30+/m1/s1 |
Standard InChIKey | GXFYOGIAENQMFD-SYLYDQBTSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]3CCCN3)O |
SMILES | CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C3CCCN3 |
Canonical SMILES | CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C3CCCN3 |
Sequence | PGGGTLPPSG |
PubChem Compound | 9962616 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume